(R)-4-Isobutyloxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-4-Isobutyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered significant interest in various fields of chemistry and industry. This compound is known for its unique structural features, which include an oxazolidinone ring and an isobutyl side chain. Its chiral nature makes it particularly valuable in asymmetric synthesis and other applications where stereochemistry is crucial.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Isobutyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-2-amino-1-butanol with phosgene or its derivatives under controlled conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of ®-4-Isobutyloxazolidin-2-one often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or distillation to obtain the desired enantiomer in high purity.

化学反応の分析

Types of Reactions: ®-4-Isobutyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic structures.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

科学的研究の応用

Anticancer Research

(R)-4-Isobutyloxazolidin-2-one has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which is crucial for cell growth and proliferation. In a study, this compound demonstrated significant inhibition of mTORC1 activity, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Its structural features allow it to act against various bacterial strains, making it a candidate for developing new antibiotics. Preliminary studies have indicated that oxazolidinone derivatives can inhibit bacterial protein synthesis, which is essential for bacterial growth .

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties. By modulating pathways involved in neurodegeneration, such as oxidative stress and apoptosis, this compound could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: mTORC1 Inhibition

A notable study explored the effects of this compound on the mTORC1 pathway. The results indicated that this compound could effectively inhibit leucyl-tRNA synthetase (LRS), leading to reduced mTORC1 signaling in cancer cells. This finding highlights its potential role in cancer therapy by targeting critical signaling pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited significant antibacterial activity, suggesting its potential use in developing new antimicrobial agents .

Comparative Analysis of Oxazolidinone Derivatives

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| This compound | Anticancer | Inhibits mTORC1 pathway |

| (S)-4-Isobutyloxazolidin-2-one | Antimicrobial | Effective against MRSA |

| Other oxazolidinones | Various | Broad-spectrum activity against bacteria |

作用機序

The mechanism of action of ®-4-Isobutyloxazolidin-2-one involves its interaction with various molecular targets, depending on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, its mechanism may involve binding to specific enzymes or receptors, thereby modulating their activity.

類似化合物との比較

(S)-4-Isobutyloxazolidin-2-one: The enantiomer of ®-4-Isobutyloxazolidin-2-one, with similar chemical properties but different stereochemistry.

4-Phenyl-2-oxazolidinone: Another oxazolidinone derivative with a phenyl group instead of an isobutyl group.

4-Methyl-2-oxazolidinone: A simpler oxazolidinone with a methyl group.

Uniqueness: ®-4-Isobutyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of the isobutyl side chain. These features make it particularly valuable in applications requiring high stereochemical purity and specific chemical properties.

生物活性

(R)-4-Isobutyloxazolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

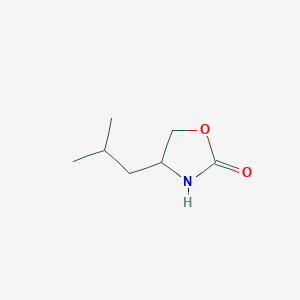

Chemical Structure and Properties

This compound is a chiral oxazolidinone derivative. Its structure can be represented as follows:

This compound features a five-membered cyclic structure containing nitrogen and oxygen, which is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Activity : Preliminary studies indicate that oxazolidinones possess antibacterial properties, particularly against Gram-positive bacteria. This is primarily due to their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

- Anti-inflammatory Effects : Some derivatives of oxazolidinones have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in various inflammatory diseases.

- Anticancer Properties : There is emerging evidence suggesting that oxazolidinones may induce apoptosis in cancer cells. This effect is mediated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of caspases involved in the apoptotic pathway.

Research Findings

Recent studies have focused on the biological evaluation of this compound and its derivatives. Below are summarized findings from various research efforts:

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on K562 leukemia cells. The results demonstrated that treatment with this compound led to a significant increase in caspase activity, suggesting its potential as an anticancer agent through the induction of apoptosis. The study also noted that the compound's effect was dose-dependent, with higher concentrations leading to greater cell death.

Case Study 2: Antibacterial Efficacy

In another investigation, this compound was tested against various bacterial strains. The findings indicated that it exhibited moderate antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of further optimization of this compound to enhance its efficacy and reduce toxicity.

特性

CAS番号 |

161106-42-9 |

|---|---|

分子式 |

C7H13NO2 |

分子量 |

143.18 g/mol |

IUPAC名 |

4-(2-methylpropyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C7H13NO2/c1-5(2)3-6-4-10-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) |

InChIキー |

QQOAHLJDKWZJPD-UHFFFAOYSA-N |

SMILES |

CC(C)CC1COC(=O)N1 |

異性体SMILES |

CC(C)C[C@@H]1COC(=O)N1 |

正規SMILES |

CC(C)CC1COC(=O)N1 |

同義語 |

(4R)-4-Isobutyl-2-oxazolidinone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。